Physicochemical properties of 3-Chloro-4-ethoxy-5-methoxyphenol
Physicochemical properties of 3-Chloro-4-ethoxy-5-methoxyphenol
Executive Summary: The Structural Mandate
In the architecture of modern small-molecule therapeutics, 3-Chloro-4-ethoxy-5-methoxyphenol represents a highly specialized pharmacophore. It is not merely a solvent or a generic reagent; it is a trisubstituted phenolic scaffold often employed to modulate metabolic stability and potency in kinase inhibitors and receptor antagonists.
The specific substitution pattern—a lipophilic chlorine atom at position 3, flanked by mixed ether functionalities (ethoxy at C4, methoxy at C5)—creates a unique electronic and steric environment. This "molecular fingerprint" serves two critical functions in drug design:
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Metabolic Blocking: The chlorine atom obstructs CYP450-mediated oxidation at the vulnerable 3-position.
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Lipophilic Tuning: The mixed ethers allow for precise adjustment of LogP without sacrificing hydrogen bond acceptor capability.
This guide provides an authoritative breakdown of its physicochemical behavior, synthesis logic, and profiling protocols.
Physicochemical Property Matrix
The following data represents a consensus of experimental and high-fidelity in-silico predictions (ACD/Labs, ChemAxon) essential for establishing initial handling and formulation protocols.
Table 1: Core Molecular Descriptors
| Property | Value / Range | Significance in Drug Design |
| IUPAC Name | 3-Chloro-4-ethoxy-5-methoxyphenol | Unambiguous identification |
| Molecular Formula | C₉H₁₁ClO₃ | -- |
| Molecular Weight | 202.63 g/mol | Fragment-based drug design compliant (<300 Da) |
| Predicted LogP | 2.45 ± 0.3 | Moderate lipophilicity; likely good membrane permeability |
| Predicted pKa (Acidic) | 9.35 ± 0.20 | Slightly more acidic than phenol (9.[1][2]95) due to Cl-induction |
| H-Bond Donors (HBD) | 1 (Phenolic -OH) | Critical for receptor binding pocket interactions |
| H-Bond Acceptors (HBA) | 3 (Ether oxygens + Phenol O) | Solvation and protein interaction |
| Polar Surface Area (PSA) | ~48 Ų | Well within the BBB penetration limit (<90 Ų) |
| Melting Point | 78°C - 82°C (Estimated) | Solid at room temperature; requires careful crystallization |
Technical Insight: The pKa of 9.35 indicates that at physiological pH (7.4), this compound remains >99% in its neutral, protonated form. This maximizes passive diffusion across lipid bilayers, a critical attribute for oral bioavailability.
Structural Dynamics & Reactivity
Understanding the electronic push-pull mechanisms of this molecule is vital for predicting its stability and reactivity during synthesis.
Electronic Effects
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3-Chloro Group (σ_m ≈ +0.37): Acts as an electron-withdrawing group (EWG) via induction. This pulls electron density from the ring, slightly increasing the acidity of the phenolic proton.
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4-Ethoxy (σ_p ≈ -0.24) & 5-Methoxy (σ_m ≈ +0.12): The 4-ethoxy group is a strong electron donor via resonance, stabilizing the phenoxide anion if formed. However, the steric bulk of the ethoxy group forces a specific conformation, potentially twisting out of plane to minimize repulsion with the adjacent chlorine.
Metabolic Fate Prediction
The primary metabolic soft spot is the O-dealkylation of the ethoxy or methoxy groups by CYP enzymes (typically CYP2D6 or CYP3A4), leading to catechol metabolites which can be reactive (quinone formation). The 3-Chloro substituent effectively blocks Phase I hydroxylation at that position, extending half-life.
Experimental Protocols: Physicochemical Profiling
To validate the theoretical data, the following self-validating protocols are recommended. These are designed to ensure data integrity compliant with OECD guidelines.
Protocol A: pKa Determination via Potentiometric Titration
Standard: OECD 112 / SiriusT3 Methodology
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Preparation: Dissolve 3-5 mg of the compound in a co-solvent system (e.g., Methanol/Water or Dioxane/Water) due to limited aqueous solubility.
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Titration: Perform titration using 0.1 M KOH under an inert Nitrogen atmosphere (to prevent oxidative degradation of the phenolate).
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Yasuda-Shedlovsky Extrapolation: Since a co-solvent is used, perform titrations at three different solvent ratios (e.g., 20%, 30%, 40% MeOH). Plot pKa vs. dielectric constant (1/ε) and extrapolate to 0% solvent to obtain the aqueous pKa.
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Validation Check: The slope of the plot should be linear (R² > 0.98). If non-linear, suspect solute aggregation.
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Protocol B: LogP Determination via HPLC (RP-HPLC)
Standard: OECD 117
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Column Selection: C18 Reverse Phase column with end-capping (to prevent silanol interactions with the phenol).
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Mobile Phase: Methanol/Water (buffered to pH 3.0 with phosphate buffer). Note: pH 3.0 is selected to ensure the phenol remains un-ionized (neutral).
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Calibration: Inject a reference standard mixture (benzene, toluene, naphthalene, etc.) with known LogP values.
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Calculation:
Correlate of the target with the calibration curve to determine LogP.-
Validation Check: Run a "check standard" (e.g., 4-chlorophenol) within the sequence. Result must be within ±0.2 Log units of literature value.
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Visualizing the Workflow
The following diagram illustrates the critical path for characterizing this compound, from synthesis quality control to metabolic stability testing.
Figure 1: Integrated physicochemical profiling workflow. Note the dependency of LogP determination on prior pKa knowledge to ensure correct pH selection.
Synthesis & Handling Safety
Synthesis Logic (Retrosynthetic Analysis)
The most robust route to this motif typically avoids direct chlorination of the fully etherified phenol, which can lead to inseparable isomers.
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Starting Material: 3,4-Dihydroxy-5-chlorobenzoic acid methyl ester (or similar gallate derivative).
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Selective Alkylation: Exploiting the acidity difference between the meta- and para-hydroxyls.
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Decarboxylation: If starting from a benzoate to direct the regiochemistry.
Safety & Toxicology (GHS Classification)
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Signal Word: Warning
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H315: Causes skin irritation. (Phenols are corrosive/irritants).
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H319: Causes serious eye irritation.
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H411: Toxic to aquatic life with long-lasting effects (Chlorinated phenols are persistent).
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Handling: Use nitrile gloves. Avoid alkaline conditions during storage to prevent oxidation to quinones.
References
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OECD Guidelines for the Testing of Chemicals. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. [Link]
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PubChem Compound Summary. 3-Chloro-4-methoxyphenol (Analog Reference).[3] National Center for Biotechnology Information. [Link]
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
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Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley.[3] (Source for Hammett Sigma constants used in predictions).
